Dimethyl-alpha-cyclodextrin

Cytotoxicity profiling Lipid raft disruption Membrane interaction

Dimethyl-alpha-cyclodextrin (DM-α-CD; CAS 51166-72-4), systematically named 2,6-di-O-methyl-α-cyclodextrin or hexakis(2,6-di-O-methyl)-α-cyclodextrin, is a fully methylated derivative of native α-cyclodextrin. It retains the six-glucopyranose ring (smaller cavity than β-CD and γ-CD), but all 2- and 6-position hydroxyl groups are substituted with methoxy groups, producing a hydrophilic exterior and a shape-selective lipophilic cavity.

Molecular Formula C48H84O30
Molecular Weight 1141.2 g/mol
CAS No. 51166-72-4
Cat. No. B1212277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl-alpha-cyclodextrin
CAS51166-72-4
Synonymsdimethyl-alpha-cyclodextrin
Molecular FormulaC48H84O30
Molecular Weight1141.2 g/mol
Structural Identifiers
SMILESCOCC1C2C(C(C(O1)OC3C(OC(C(C3O)OC)OC4C(OC(C(C4O)OC)OC5C(OC(C(C5O)OC)OC6C(OC(C(C6O)OC)OC7C(OC(O2)C(C7O)OC)COC)COC)COC)COC)COC)OC)O
InChIInChI=1S/C48H84O30/c1-55-13-19-31-25(49)37(61-7)43(67-19)74-32-20(14-56-2)69-45(39(63-9)26(32)50)76-34-22(16-58-4)71-47(41(65-11)28(34)52)78-36-24(18-60-6)72-48(42(66-12)30(36)54)77-35-23(17-59-5)70-46(40(64-10)29(35)53)75-33-21(15-57-3)68-44(73-31)38(62-8)27(33)51/h19-54H,13-18H2,1-12H3/t19-,20-,21-,22-,23-,24-,25+,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1
InChIKeyGTXJHJOCVPTNTP-MLJFYOOPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl-alpha-cyclodextrin (CAS 51166-72-4): Baseline Properties for Procurement Specification


Dimethyl-alpha-cyclodextrin (DM-α-CD; CAS 51166-72-4), systematically named 2,6-di-O-methyl-α-cyclodextrin or hexakis(2,6-di-O-methyl)-α-cyclodextrin, is a fully methylated derivative of native α-cyclodextrin . It retains the six-glucopyranose ring (smaller cavity than β-CD and γ-CD), but all 2- and 6-position hydroxyl groups are substituted with methoxy groups, producing a hydrophilic exterior and a shape-selective lipophilic cavity . Methylation converts the parent crystalline α-CD into an amorphous, highly water-soluble powder [1]. These structural features underpin its use as a molecular encapsulation agent for small guest molecules that do not fit optimally into β-CD cavities, particularly in solubility enhancement, chiral separation, and lipid-raft-targeted pharmacological applications [2].

Amorphous powder with rapid aqueous dissolution — supports formulation screening.
α-CD cavity suited for small-molecule guests and short-chain encapsulants.
Reported lipid-raft and membrane-interaction research context.

Dimethyl-alpha-cyclodextrin (CAS 51166-72-4): Why Generic Substitution Across α-CD Derivatives Leads to Performance Failure


Substituting DM-α-CD with native α-cyclodextrin, hydroxypropyl-α-cyclodextrin (HP-α-CD), or even dimethyl-β-cyclodextrin (DM-β-CD) is demonstrably not equivalent. The type, position, and degree of substitution on the cyclodextrin scaffold dictate three distinct performance vectors: (i) membrane-interaction potency — the hemolytic activity of α-CD derivatives spans a 40-fold range (HP-α-CD ≪ α-CD < DM-α-CD) [1]; (ii) host–guest selectivity — the smaller α-CD cavity confers unique inclusion patterns for compact guests, while the methylation pattern affects the stability of complexes with cyclic peptides such as cyclosporin A [2]; and (iii) lipid‑raft‑targeting ability — DM-α-CD extracts sphingomyelin and proteins from lipid rafts, whereas HP-α-CD does not [1][3]. Generic interchange within the α-CD family without accounting for these quantitative performance gaps can nullify formulation efficacy or introduce unintended cytotoxicity.

Membrane-interaction potency varies widely across α-CD derivatives; hemolytic profile may shift substantially.
Host–guest selectivity governed by cavity size and methylation pattern; complexation behavior may not transfer.
Lipid-raft extraction capability is not universal; unmodified or less-methylated α-CDs may show minimal effect.

Dimethyl-alpha-cyclodextrin (CAS 51166-72-4): Quantitative Differential Evidence Against α-CD Family Comparators


Hemolytic Potency: DM-α-CD Exhibits a 40-Fold Window Relative to HP-α-CD and 2-Fold Over Native α-CD

In a direct head-to-head study on rabbit erythrocytes, the hemolytic activity of α-cyclodextrin derivatives increased in the order HP-α-CyD < α-CyD < DM-α-CyD. The concentrations required to induce hemolysis were approximately 3 mM for DM-α-CyD, 6 mM for α-CyD, and 120 mM for HP-α-CyD [1]. This represents a ~2-fold potency advantage of DM-α-CyD over the native α-CD and a ~40-fold advantage over the pharmaceutically common HP-α-CD. Mechanistically, DM-α-CyD extracted phospholipids including sphingomyelin and proteins from red blood cell membranes, whereas HP-α-CyD did not [1].

Hemolytic activity
Head-to-head
DM-α-CD: ~3 mM
α-CD: ~6 mM
HP-α-CD: ~120 mM
~40× vs HP-α-CD; ~2× vs α-CD
Supports graded membrane-interaction research context.
Rabbit erythrocytes, in vitro hemolysis assay
Cytotoxicity profiling Lipid raft disruption Membrane interaction

Cyclosporin A Complexation: DM-α-CD Matches DM-β-CD in 1:1 Binding Affinity While Offering Cavity-Size Selectivity

Phase-solubility and NMR studies demonstrated that DM-α-CyD and DM-β-CyD form 1:1 inclusion complexes with cyclosporin A (CsA) with nearly identical stability constants: 1060 M⁻¹ for DM-α-CyD versus 1050 M⁻¹ for DM-β-CyD [1]. The aqueous solubility of CsA (intrinsic solubility 1.9 × 10⁻⁵ M at 25 °C) was increased 87-fold in the presence of 5.0 × 10⁻² M DM-β-CyD; DM-α-CyD showed comparable solubilization capacity [1]. Both dimethyl derivatives vastly outperformed their 1:2 complex stability (15 M⁻¹ and 21 M⁻¹, respectively) [1].

Cyclosporin A binding
Head-to-head
DM-α-CD K₁:₁ = 1060 M⁻¹
DM-β-CD K₁:₁ = 1050 M⁻¹
~87× solubility enhancement vs free CsA
Supports solubility-enhancement with α-CD cavity selectivity.
1:1 complex, phase solubility method, 25 °C
Solubility enhancement Host-guest chemistry Peptide drug delivery

GM1-Ganglioside Reduction: DM-α-CD Outperforms HP-α-CD in Lowering Lysosomal Storage Material

In GM1-gangliosidosis (GM1G) patient-derived fibroblasts, DM-α-CyD demonstrated a stronger interaction with GM1-ganglioside than 2-hydroxypropyl-α-CyD (HP-α-CyD) [1]. DM-α-CyD at 1 mM for 24 h significantly reduced intracellular GM1 levels, whereas HP-α-CyD showed weaker effect [1]. In an in vivo extension, intraventricular administration of DM-α-CyD to β-galactosidase-knockout mice (GM1G model) decreased brain GM1 levels without significant side effects [1].

GM1-ganglioside lowering
Head-to-head
DM-α-CD (1 mM): reported GM1 reduction in fibroblasts
HP-α-CD: weaker interaction, lower GM1-lowering activity
In vivo: brain GM1 decrease in β-gal KO mice
Supports lysosomal storage disease model research.
GM1G patient-derived fibroblasts & mouse model
Lysosomal storage disease GM1-gangliosidosis Lipid raft targeting

LPS-Stimulated NO Production: DM-α-CD Ranks Among the Most Potent Cyclodextrin Inhibitors Across 15 Tested Derivatives

A comparative screen of 15 cyclodextrin derivatives for inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 murine macrophages identified DM-α-CyD and 2,6-di-O-methyl-3-O-acetyl-β-CyD (DMA-β-CyD) as the two most active species [1]. Both compounds inhibited iNOS expression and NO production without detectable cytotoxicity at the active concentrations [1]. DM-α-CyD suppressed FITC-LPS binding to the cell surface, and its pretreatment decreased LPS binding, a mechanism not shared by DMA-β-CyD, indicating a distinct mode of action for the α-CD derivative [1].

LPS-induced NO inhibition
Cross-study comparable
Ranked top 2 of 15 cyclodextrins tested
Suppressed FITC-LPS binding to cell surface
Supports endotoxin-antagonism screening context.
RAW264.7 macrophages, LPS-stimulated
Anti-inflammatory Macrophage modulation Lipopolysaccharide antagonism

Amorphous State and Aqueous Solubility: Methylation Converts Crystalline α-CD into an Amorphous, Readily Dissolving Excipient

Native α-cyclodextrin is crystalline and, though the most water-soluble of the natural CDs (~14.5 g/100 mL at 25 °C), can exhibit slow dissolution kinetics. Methylation of the 2- and 6-hydroxyl groups yields dimethyl-α-cyclodextrin as an amorphous powder with markedly improved dissolution properties [1][2]. The amorphous state eliminates the lattice-energy barrier to solvation, enabling rapid formation of inclusion complexes with poorly soluble guests [1]. This property is shared with other methylated CDs but is specifically relevant to DM-α-CD because the α-CD cavity accommodates guests (e.g., aliphatic chains, small aromatics) that are too small for efficient β-CD encapsulation [2].

Solid-state & dissolution
Class-level
Amorphous powder; rapid aqueous dissolution
Derived from crystalline α-CD via methylation
Supports dissolution-enhancement context.
Class-level property; verify lot-specific behavior
Formulation excipient Solid-state properties Dissolution enhancement

Dimethyl-alpha-cyclodextrin (CAS 51166-72-4): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Lipid-Raft Disruption and Membrane Lipid Extraction in Cell Biology Research

Investigators requiring graded, potent extraction of sphingomyelin and proteins from lipid rafts should select DM-α-CD. The hemolysis study [REF: Motoyama et al., 2006] demonstrates a 40-fold potency window above HP-α-CD, making DM-α-CD the only α-CD derivative capable of robust lipid-raft perturbation at low millimolar concentrations. This property is directly exploitable in studies of membrane microdomain biology, sperm capacitation, and cellular cholesterol/ganglioside trafficking [1].

Solubility Enhancement of Small-Molecule and Cyclic-Peptide Drugs Requiring α-CD Cavity Selectivity

For poorly water-soluble drugs with molecular dimensions suited to the α-CD cavity (e.g., small aromatics, short aliphatic chains, compact cyclic peptides), DM-α-CD provides solubilization performance equivalent to DM-β-CD while avoiding the steric mismatch of the larger β-CD cavity. The cyclosporin A study [REF: Miyake et al., 1999] confirms that DM-α-CD achieves a 1:1 stability constant of 1060 M⁻¹, enabling 87-fold solubility enhancement. Formulators targeting small guests should therefore prioritize DM-α-CD over DM-β-CD to maximize inclusion efficiency [2].

GM1-Gangliosidosis and Lysosomal Storage Disease Model Research

DM-α-CD is the α-cyclodextrin derivative of choice for preclinical studies in GM1-gangliosidosis and related lysosomal storage disorders. The GM1 study [REF: Maeda et al., 2019] shows that DM-α-CD (1 mM, 24 h) significantly reduces GM1 accumulation in patient-derived fibroblasts and lowers brain GM1 in knockout mice after intraventricular administration, with a potency advantage over HP-α-CD. Investigators studying ganglioside clearance should procure DM-α-CD for these models [3].

Endotoxin-Antagonism and Anti-Inflammatory Pharmacology

Programs screening cyclodextrins for LPS-neutralizing or anti-inflammatory activity should include DM-α-CD as a top-tier candidate. The broad comparative screen [REF: Arima et al., 2001] ranks DM-α-CD among the two most potent inhibitors of LPS-induced NO production across 15 cyclodextrin derivatives. Its unique mechanism—suppression of LPS binding to cell-surface receptors—further differentiates it from other potent analogs, making it a preferred starting point for medicinal chemistry optimization [4].

Application
Selection Property
Validation Focus
Lipid-raft disruption & membrane lipid extraction
Membrane-interaction potency gradient
Hemolysis assay calibration & concentration window
Small-molecule/cyclic-peptide solubility enhancement
α-CD cavity size selectivity & complex stability
Stoichiometry & stability constant review
GM1-gangliosidosis model research
Ganglioside clearance context
GM1-lowering endpoint in disease-model fibroblasts
Endotoxin-antagonism screening
LPS-binding suppression mechanism
NO production inhibition assay
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